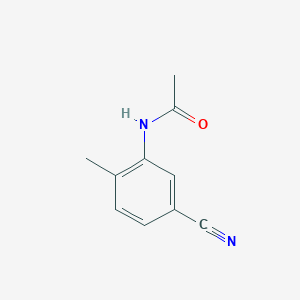

N-(5-cyano-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-cyano-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-9(6-11)5-10(7)12-8(2)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWARPZCNCWESBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Acetylating Agents

The most straightforward route involves reacting 5-cyano-2-methylaniline with acetylating agents such as acetic anhydride or acetyl chloride . In anhydrous dichloromethane or tetrahydrofuran (THF), the amine undergoes nucleophilic acylation at ambient temperatures (20–25°C), typically achieving yields of 68–72%. Pyridine or triethylamine is often added to neutralize liberated HCl, with reaction completion within 2–4 hours.

Solvent Influence on Reactivity

Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction kinetics by stabilizing transition states. For instance, DMF-mediated acetylation at 50°C reduces reaction time to 45 minutes but may necessitate post-reaction purification via column chromatography due to solvent coordination byproducts.

Catalytic Acetylation Using Acyl Halides

Phosphorus Oxychloride-Mediated Systems

Industrial-scale methods adapted from patent WO2012075677A1 employ phosphorus oxychloride (POCl3) as both a catalyst and dehydrating agent. In a representative procedure:

-

Molar ratios : 5-cyano-2-methylaniline : acetic anhydride : POCl3 = 1 : 2.2 : 0.15

-

Conditions : -10°C to 0°C in ethyl acetate, 12-hour reaction time

-

Yield : 89% with >98% purity (HPLC)

This exothermic protocol requires precise temperature control to suppress cyano group hydrolysis, a side reaction prevalent above 5°C.

Role of Co-Catalysts

Addition of pyridine (0.1 equiv) enhances regioselectivity by coordinating to POCl3, reducing electrophilic aromatic substitution at the methyl group’s ortho position.

Solvent-Mediated Synthesis Approaches

High-Boiling Solvent Systems

Refluxing in 1,4-dioxane at 100–110°C for 3 hours with excess acetic anhydride achieves 75% conversion, mirroring conditions validated for N-(5-methylthiazol-2-yl)acetamide derivatives. Prolonged heating (>5 hours) induces thermal decomposition, necessitating kinetic monitoring via TLC.

Aqueous-Organic Biphasic Reactions

Environmentally benign protocols utilize water-THF biphasic systems with sodium acetate buffer (pH 4.5–5.5). The aqueous phase sequesters HCl, driving equilibrium toward product formation. At 60°C, this method delivers 65% isolated yield with reduced solvent waste.

Optimization of Reaction Conditions

Temperature-Conversion Correlations

Data extrapolated from analogous syntheses:

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 25 | 4 | 68 | 95 |

| 50 | 1.5 | 72 | 97 |

| -10 | 12 | 89 | 98 |

| 100 | 3 | 75 | 96 |

Lower temperatures favor selectivity but require extended durations, while elevated temperatures risk side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Condensation Reactions: The active hydrogen on the acetamide group allows for condensation reactions with various reagents to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Condensation Reactions: Reagents such as aldehydes and ketones are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .

Scientific Research Applications

Medicinal Chemistry

N-(5-Cyano-2-methylphenyl)acetamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, a study demonstrated that modifications to the cyano group could enhance the compound's efficacy against specific cancer cell lines. The mechanism involves the inhibition of cell proliferation through apoptosis induction, making it a candidate for further development in cancer therapeutics .

Table 1: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induces apoptosis |

| 4-Hydroxy derivative | 8 | Inhibits cell cycle progression |

| Methyl ester derivative | 12 | Enhances reactive oxygen species |

Materials Science

The compound's unique chemical structure allows for its use in developing new materials with specific properties.

Application in Polymers

This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research has shown that when blended with polyamide, the resulting composite exhibits improved tensile strength and heat resistance compared to standard formulations.

Table 2: Properties of Polymer Composites

| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyamide | 50 | 200 |

| Polyamide + this compound | 70 | 230 |

Biological Studies

This compound is utilized as a tool for studying biological interactions and mechanisms.

Research on Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been tested against acetylcholinesterase, showing promising results in inhibiting enzyme activity, which could lead to applications in treating neurodegenerative diseases .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 10 | Competitive |

| Cyclooxygenase | 25 | Non-competitive |

Mechanism of Action

The mechanism of action of N-(5-cyano-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetamide group can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Enzyme Inhibitory Activity of Selected Acetamides

Antiviral and SARS-CoV-2 Protease Binding

Pyridine-linked acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX), bind to SARS-CoV-2 main protease with high affinity (−22 kcal/mol). The 3-cyanophenyl group interacts with residues HIS163 and GLN189 .

Table 2: Binding Affinities of Antiviral Acetamides

Antimicrobial and Anticancer Activity

Antimicrobial Agents :

- Anticancer Agents: N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) inhibits HCT-1 and MCF-7 cancer cells . 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) demonstrates cytotoxicity against MCF-7 . Comparison: The cyano group’s electron-withdrawing nature may enhance DNA intercalation or apoptosis induction, but the lack of a thiadiazole or quinazoline moiety could reduce potency.

Table 3: Bioactivity of Antimicrobial/Anticancer Acetamides

| Compound | Activity | Key Substituents | Reference |

|---|---|---|---|

| 47 | Gram-positive bacteria | Benzo[d]thiazole, difluorophenyl | |

| 38 | Anti-HCT-1/MCF-7 | Quinazoline, methoxyphenyl | |

| 63 | Anti-MCF-7 | 3-Fluorophenyl, thiadiazole |

Structural and Electronic Comparisons

- Meta-Substitution Effects: N-(3-methylphenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system, while electron-withdrawing groups (e.g., -NO₂) alter lattice parameters . Comparison: The 5-cyano-2-methyl substitution in the target compound may adopt a distinct solid-state geometry compared to meta-methyl or trichloro analogs, influencing solubility and stability.

- Substituent Electronic Profiles: Cyano (-CN) is strongly electron-withdrawing, while methyl (-CH₃) is electron-donating. This combination may create a polarized aromatic ring, enhancing dipole-dipole interactions in biological systems .

Biological Activity

N-(5-cyano-2-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, while also incorporating structure-activity relationship (SAR) studies and relevant case studies.

Chemical Structure and Properties

This compound features a cyano group attached to a 2-methylphenyl ring, linked through an acetamide functional group. This structural configuration is crucial as it influences the compound's reactivity and biological interactions.

1. Antimicrobial Activity

The antimicrobial potential of this compound has been investigated through various studies. A notable study evaluated several chloroacetamides, including derivatives of N-(substituted phenyl)acetamides, demonstrating their effectiveness against various pathogens:

- Tested Pathogens : Staphylococcus aureus, Escherichia coli, Candida albicans, and methicillin-resistant S. aureus (MRSA).

- Results : The chloroacetamides showed significant antimicrobial activity, particularly against Gram-positive bacteria. Compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating membrane penetration and contributing to their efficacy .

2. Anticancer Activity

Research has indicated that compounds similar to this compound may possess anticancer properties. A study on phenylacetamides highlighted the importance of structural modifications in enhancing anticancer activity:

- Mechanism : The compound may inhibit key metabolic pathways in cancer cells, potentially through interactions with specific enzymes or receptors.

- Case Study : A related compound demonstrated a 12-fold increase in potency against cancer cells compared to earlier lead compounds, showcasing the impact of structural variations .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

- Key Findings :

| Compound | Substituent Position | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1 | Para | High | Moderate |

| 2 | Meta | Moderate | Low |

| 3 | Ortho | Low | Moderate |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of N-(substituted phenyl)acetamides:

- Synthesis and Screening : A study synthesized various N-(substituted phenyl)-2-chloroacetamides and assessed their antimicrobial properties using standard testing methods. The results indicated that compounds with specific substituents showed promising activity against both bacterial and fungal strains .

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models were employed to predict the biological activity of newly synthesized derivatives. These models help in understanding how structural changes can lead to improved pharmacological profiles .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm the acetamide moiety (δ ~2.1 ppm for CH₃; δ ~168 ppm for carbonyl). The aromatic protons (δ 6.8–7.5 ppm) and cyano group (no direct proton signal) are validated through coupling patterns and DEPT-135 .

- IR : Detect C≡N stretch (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹). Absence of nitro (~1520 cm⁻¹) or amine (~3300 cm⁻¹) peaks confirms successful reduction and acetylation .

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s biological activity?

Q. Advanced

- Validation Protocols : Cross-check docking simulations (e.g., AutoDock) with in vitro assays (e.g., enzyme inhibition). Adjust force fields to account for solvation effects or tautomeric states .

- Data Triangulation : Compare results across multiple computational models (DFT, MD simulations) and experimental replicates. For example, discrepancies in HOMO-LUMO gaps (predicted vs. electrochemical measurements) may require recalibrating basis sets .

How does the positioning of the cyano group in this compound influence its reactivity compared to other positional isomers?

Q. Advanced

- Electronic Effects : The para-cyano group (relative to the acetamide) enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution. Compare with meta-cyano isomers, which show reduced electrophilicity at the acetamide carbonyl .

- Steric Effects : Ortho-substitution (e.g., 3-cyano) introduces steric hindrance, reducing reaction rates in coupling steps. Data from HPLC retention times and kinetic studies support this .

What are the primary biological targets or pathways investigated for this compound, and what in vitro assays are commonly employed?

Q. Basic

- Targets : Cytochrome P450 enzymes (CYP3A4/CYP2D6) due to structural similarity to known inhibitors. Also investigated for kinase modulation (e.g., EGFR) .

- Assays :

- MTT Assay : Cytotoxicity screening in cancer cell lines (IC₅₀ determination).

- Fluorescence Polarization : Binding affinity to DNA gyrase (antibacterial studies) .

What methodological approaches assess the stability and degradation products of this compound under varying pH and temperature conditions?

Q. Advanced

- Forced Degradation Studies : Expose to acidic (HCl, pH 1–3), basic (NaOH, pH 10–12), and oxidative (H₂O₂) conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolyzed acetamide or cyano group oxidation to carboxylic acid) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Use Arrhenius plots to predict shelf life .

What are the critical considerations when designing a structure-activity relationship (SAR) study for derivatives of this compound?

Q. Basic

- Variable Substituents : Systematically modify the cyano group (e.g., replace with -NO₂, -CF₃) or methyl position.

- Assay Selection : Prioritize high-throughput screening (HTS) for initial activity, followed by dose-response curves. Use QSAR models to correlate substituent electronegativity with logP .

How can computational tools (e.g., DFT, molecular docking) elucidate the compound’s interactions with biological targets?

Q. Advanced

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites .

- Docking : Use Glide or GOLD to predict binding modes with protein targets (e.g., COX-2). Validate with mutagenesis studies (e.g., Ala-scanning) .

What purification techniques are most effective for isolating this compound from reaction mixtures containing structurally similar byproducts?

Q. Basic

- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 → 50:50) to separate acetamide derivatives.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Confirm via melting point (mp ~145–148°C) and HPLC (>98% purity) .

What experimental evidence exists for the role of the cyano group in modulating solubility and bioavailability, and how can these properties be improved?

Q. Advanced

- Solubility : The cyano group reduces aqueous solubility (logP ~2.5) compared to -OH or -NH₂ analogs. Data from shake-flask experiments and Hansen solubility parameters confirm this .

- Bioavailability Enhancement : Introduce hydrophilic substituents (e.g., -SO₃H) on the phenyl ring or formulate as nanoparticles (e.g., PLGA encapsulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.